(1R,3S,5r)-5-aminocyclohexane-1,3-diol
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Overview
Description
(1R,3S,5s)-5-aminocyclohexane-1,3-diol is a chemical compound with a cyclohexane ring structure, featuring an amino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s)-5-aminocyclohexane-1,3-diol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by selective hydroxylation. One common method includes the catalytic hydrogenation of a nitrocyclohexane derivative in the presence of a palladium catalyst, followed by hydroxylation using osmium tetroxide and sodium periodate.
Industrial Production Methods
Industrial production of (1R,3S,5s)-5-aminocyclohexane-1,3-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5s)-5-aminocyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
(1R,3S,5s)-5-aminocyclohexane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S,5s)-5-aminocyclohexane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl groups can participate in additional interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-methyl-2-[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methanol: Known for its use in perfumery and similar structural features.
(1R,3S,5S)-3-[(7-chloro-2-(morpholinomethyl)-1,6-naphthyridin-5-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate: Studied for its potential therapeutic applications.
Uniqueness
(1R,3S,5s)-5-aminocyclohexane-1,3-diol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H13NO2 |
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Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S,3R)-5-aminocyclohexane-1,3-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-1-5(8)3-6(9)2-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+ |
InChI Key |
PGNSUKXFADEHNM-GOHHTPAQSA-N |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1O)N)O |
Canonical SMILES |
C1C(CC(CC1O)O)N |
Origin of Product |
United States |
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